tert-Butyl 3-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate
Description
tert-Butyl 3-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 1-amino-3-hydroxypropyl substituent at the 3-position. This compound is likely used as an intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological or metabolic pathways .
Properties
Molecular Formula |
C13H26N2O3 |
|---|---|
Molecular Weight |
258.36 g/mol |
IUPAC Name |
tert-butyl 3-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O3/c1-13(2,3)18-12(17)15-7-4-5-10(9-15)11(14)6-8-16/h10-11,16H,4-9,14H2,1-3H3 |
InChI Key |
CKOAKJSLDODFTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(CCO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. The process may include the following steps:
Protection of Piperidine: The piperidine nitrogen is protected using tert-butyl chloroformate in the presence of a base such as triethylamine.
Alkylation: The protected piperidine is then alkylated with 3-chloro-1-propanol to introduce the hydroxypropyl group.
Amination: The hydroxyl group is converted to an amino group using reagents like ammonia or an amine source under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The amino group can undergo substitution reactions with various electrophiles to form new derivatives.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential use in drug discovery and development.
- Utilized in the synthesis of pharmaceutical intermediates.
Industry:
- Applied in the production of specialty chemicals and materials.
- Used in the development of new polymers and resins.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients (APIs) that interact with specific molecular targets such as enzymes or receptors. The pathways involved can include inhibition or activation of these targets, leading to desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-Butyl 3-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate with analogs sharing the Boc-protected piperidine scaffold but differing in substituent type, position, and functional groups.
Aminoalkyl-Substituted Piperidine Derivatives
This could improve aqueous solubility compared to purely amino-substituted derivatives .
Hydroxy- and Amino-Hydroxy-Substituted Derivatives
Key Differences: The target compound’s hydroxyl group is positioned distally from the amino group (C1 of the propyl chain vs. adjacent in 301221-57-8), reducing steric strain and enabling distinct conformational flexibility. This spatial arrangement may influence binding affinity in biological systems .
Halogenated and Aromatic Derivatives
Key Differences : Unlike halogenated or aromatic analogs, the target compound’s aliphatic hydroxypropyl chain avoids introducing heavy atoms or aromatic systems, balancing solubility and metabolic stability. The iodine in 163210-23-9 makes it valuable for X-ray crystallography (e.g., via SHELX refinement ), while the target’s hydroxyl group could aid in polar interactions without isotopic labeling.
Biological Activity
tert-Butyl 3-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate (CAS Number: 1420967-85-6) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms, and case studies.
Molecular Formula: C13H26N2O3
Molecular Weight: 258.36 g/mol
Structure: The compound features a piperidine ring substituted with a tert-butyl group and an amino-hydroxypropyl chain, which is critical for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine core followed by the introduction of functional groups through amination and hydroxylation reactions. The synthetic pathways are essential for producing derivatives with enhanced biological activity.
The biological activity of this compound can be attributed to its interaction with various cellular pathways:
- Cytotoxicity: Preliminary studies indicate that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism is thought to involve disruption of microtubule dynamics, similar to other known anticancer agents .
- Induction of Apoptosis: It has been observed that compounds with similar structures can induce apoptosis in cancer cells, suggesting that this compound may also trigger programmed cell death through intrinsic or extrinsic pathways .
Case Studies and Research Findings
- Anticancer Activity:
- Microtubule Disruption:
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | 1420967-85-6 | 258.36 g/mol | Cytotoxicity in cancer cells |
| tert-Butyl 4-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate | 1420857-49-3 | 258.36 g/mol | Similar cytotoxic effects; potential for improved selectivity |
| Indolyl-Pyridinyl-Propenones | Various | Varies | Potent microtubule disruptors; higher GI50 values |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
